N-Methyl-1H-imidazole-2-carboxamide

Description

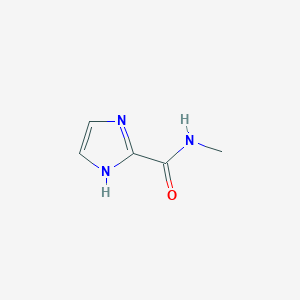

N-Methyl-1H-imidazole-2-carboxamide is a heterocyclic compound featuring a methyl group at the 1-position of the imidazole ring and a carboxamide moiety at the 2-position.

Properties

CAS No. |

79711-55-0 |

|---|---|

Molecular Formula |

C5H7N3O |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

N-methyl-1H-imidazole-2-carboxamide |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)4-7-2-3-8-4/h2-3H,1H3,(H,6,9)(H,7,8) |

InChI Key |

OWWASHBXVFOTDF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC=CN1 |

Origin of Product |

United States |

Preparation Methods

General Considerations

The synthesis of this compound typically involves two key steps:

- Introduction of the carboxamide group at the 2-position of the imidazole ring.

- Methylation of the nitrogen at the 1-position.

These transformations require careful selection of reagents and conditions to ensure regioselectivity and high yields, while minimizing side reactions.

Preparation of Imidazole-2-carboxaldehyde Intermediates

A common precursor in the synthesis of imidazole-2-carboxamide derivatives is the imidazole-2-carboxaldehyde. According to Kleyi et al., N-alkylimidazole-2-carboxaldehydes can be synthesized by the reaction of imidazole derivatives with dry dimethylformamide (DMF), providing moderate to excellent yields (e.g., 76.1% for 1-methylimidazole-2-aldehyde). The aldehyde functionality at the 2-position serves as a versatile handle for further transformations.

Conversion of Imidazole-2-carboxaldehyde to Carboxamide

Two principal methods have been reported for converting imidazole-2-carboxaldehydes to the corresponding carboxamide:

Amidation via Cyanation and Subsequent Hydrolysis : The cyanation route involves introduction of a cyano group at the 2-position, which is then hydrolyzed to the carboxamide. This method has been found to give better overall yields compared to direct amidation. Protecting groups such as benzyl on the nitrogen atoms are often employed to improve selectivity during cyanation. Sodium hydride (NaH) is used to generate sodium salts in situ, which then react with benzyl bromide to yield protected intermediates. The cyano group is introduced into the 2-position of the imidazole ring, followed by hydrolysis to the carboxamide.

Oxidation of N-Alkylimidazole-2-carboxaldehydes to Carboxylic Acids and Subsequent Amidation : Another environmentally friendly method involves oxidation of the aldehyde to the corresponding carboxylic acid using 30% hydrogen peroxide in water at room temperature, producing water as the only by-product. The carboxylic acid can then be converted to the carboxamide via standard amidation protocols, such as activation with coupling reagents or direct reaction with ammonia or amines.

N-Methylation of Imidazole-2-carboxamide

Methylation at the N-1 position of imidazole-2-carboxamide is typically achieved by alkylation reactions using methylating agents such as methyl iodide or methyl bromide under basic conditions. The methylation step is often performed on the imidazole ring before or after the introduction of the carboxamide group, depending on the synthetic route and protecting group strategy employed.

Alternative Synthetic Approaches

Recent advances in imidazole synthesis have introduced novel methods that could be adapted for preparing this compound:

Cyclization Reactions : The reaction of imidamides with α-azidoenones or activated alkynes under microwave conditions has been demonstrated to afford substituted imidazoles with various functional groups at the 2-position, including amides. These methods offer regioselective synthesis under mild conditions and tolerance to diverse substituents.

One-Pot Multistep Protocols : Strategies involving condensation, cyclization, and oxidative aromatization steps in a single reaction vessel have been reported, enabling efficient synthesis of imidazole derivatives with carboxamide functionalities.

Comparative Summary of Preparation Methods

Research Findings and Analytical Characterization

Spectroscopic Characterization : The synthesized compounds are characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of methyl groups at N-1 and carboxamide functionalities at C-2. For example, ^1H NMR signals for N-methyl groups appear as singlets around 3.9–4.0 ppm, while the amide NH typically resonates downfield.

Infrared Spectroscopy (IR) : Characteristic amide carbonyl stretches are observed around 1650 cm^-1, confirming successful amidation.

Elemental Analysis : Microanalysis data support the purity and correct stoichiometry of the synthesized compounds.

Protonation Constants and Tautomerism : Studies indicate that the imidazole ring can exist in prototropic tautomers, influencing the physicochemical properties of the compound. The neutral form predominates between pH 6–10, which is relevant for biological applications.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1H-imidazole-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various functionalized imidazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

N-Methyl-1H-imidazole-2-carboxamide is an imidazole derivative with a variety of potential applications, particularly in scientific research. These applications stem from its ability to interact with biological targets and its versatility in chemical reactions.

Scientific Research Applications

- Enzyme Inhibition: this compound may act as a competitive inhibitor for enzymes that utilize imidazole-containing substrates.

- Receptor Binding: This compound can interact with biological targets. Data on specific interactions, while requiring further experimental validation through biochemical assays, could enhance understanding of these interactions.

- Preparation of chemical reagents: N-Methoxy-N-methyl-1H-imidazole-1-carboxamide can be used as a reagent to prepare: N-methoxy-N-methylcyanoformamide by reacting with trimethylsilyl cyanide; esters and amides via chemoselective esterification and amidation of carboxylic acids; carbamoylimidazolium iodides and their derivatives such as ureas, thioureas, carbamates, and amides upon reacting with amines, alcohols, thiols, and carboxylic acids .

- Catalysis: N-Methylimidazole derivatives have uses as catalysts in reactions, such as the HSiCl3 reduction of the N-PMP acetophenone ketimine .

Imidazole Derivatives as Medicinal Scaffolds

Imidazole derivatives, including this compound, are known for diverse biological activities, such as antifungal, antibacterial, and anticancer properties. Imidazole core scaffolds have structural characteristics that allow them to readily bind with a variety of enzymes, proteins, and receptors compared to other heterocyclic rings . Various imidazole-containing compounds have been tested for their medical usefulness in clinical trials for several disease conditions .

- Anticancer Activity: Imidazole derivatives have demonstrated anticancer activity against various cancer cell lines . For example, compound C14 demonstrated the highest cytotoxic activity against all cancer cell lines specifically against MCF-7 with IC50 0.38 μM, and could be a potential anti-cancer agent with less toxicity . Compound C13 has potential anti-cancer activity against both NCI 60 and melanoma human cancer cell lines via BRAF V600E kinase inhibition . Compound C2 showed higher activity against breast cancer cells (MCF-7) with IC50 of 0.75 μM compared to Doxorubicin .

- Inhibition of alphavirus replication: Indole-2-carboxamides have uses as alphavirus replication inhibitors .

Chemical Reactions

1-Methyl-1H-imidazole-2-carboxamide can participate in a variety of chemical reactions:

- As a building block in synthesizing more complex molecules.

- In methylation reactions.

- In reactions with carboxylic acids.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Data Tables

Mechanism of Action

The mechanism of action of N-Methyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-Methyl-1H-imidazole-2-carboxamide and related compounds:

Key Observations:

- Functional Group Reactivity : The carboxamide group at the 2-position offers hydrogen-bonding capability, contrasting with the aldehyde in 1-Methylimidazole-2-carboxaldehyde (CAS 13750-81-7), which is more reactive but less stable .

- Aromatic Systems : Benzimidazole derivatives (e.g., compound 27 ) exhibit extended conjugation, enhancing π-π stacking but possibly reducing solubility compared to simpler imidazole analogs .

Physical and Spectroscopic Properties

- Melting Points : Benzimidazole-2-carboxamide derivatives (e.g., compound 27 ) exhibit high melting points (~226–227°C), indicative of strong intermolecular interactions due to their extended aromatic systems . Simpler imidazole carboxamides likely have lower melting points.

- NMR Data : The 1H NMR of benzimidazole-2-carboxamide derivatives shows distinct aromatic proton signals (δ 7.06–8.34 ppm) and carboxamide NH peaks (δ 9.40 ppm), differing from imidazole aldehydes (e.g., δ 9.40 ppm for aldehyde protons in CAS 13750-81-7) .

Biological Activity

N-Methyl-1H-imidazole-2-carboxamide is a compound of growing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring, which is known for its role in various biological systems. The compound's structure allows it to engage in hydrogen bonding with biological macromolecules, influencing its biological activity.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

this compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.0 |

| A549 | 7.5 |

These results indicate that this compound could be a valuable lead compound in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It forms hydrogen bonds with enzymes and proteins, leading to inhibition of their activity. This interaction is crucial for both its antimicrobial and anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of various imidazole derivatives, this compound was found to be one of the most effective compounds against Gram-positive bacteria. The study highlighted the relationship between the compound's structural features and its antimicrobial potency, emphasizing the role of the carboxamide group in enhancing activity .

Case Study 2: Anticancer Potential

Another significant study involved testing this compound on human cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner. Further mechanistic studies revealed that it triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing N-Methyl-1H-imidazole-2-carboxamide?

The compound is typically synthesized via carboxamide coupling reactions. A common method involves activating the carboxylic acid precursor (e.g., 1-methyl-1H-imidazole-2-carboxylic acid) with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF under inert atmospheres. The activated intermediate is then reacted with an amine or hydrazine derivative. Purification often employs flash chromatography with gradients of CH₂Cl₂/MeOH .

Q. What purification techniques are recommended for isolating this compound?

After synthesis, crude products are purified using column chromatography with silica gel and solvent systems like ethyl acetate/hexane or CH₂Cl₂/MeOH. Recrystallization from ethanol or acetonitrile may further enhance purity. Analytical HPLC with C18 columns and acetonitrile/water gradients can validate purity (>95%) .

Q. What safety protocols should be followed during synthesis?

Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Handle coupling agents (e.g., EDC) in fume hoods due to respiratory hazards. Waste containing reactive intermediates must be segregated and treated by certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yield optimization requires careful control of stoichiometry (1.5 eq coupling agents), temperature (0°C activation, room temperature coupling), and solvent dryness. Microwave-assisted synthesis at controlled temperatures (50–80°C) reduces reaction times. Monitoring by TLC or LC-MS ensures reaction completion .

Q. What spectroscopic methods are critical for characterizing this compound?

Q. How can researchers address low yields from competing side reactions?

Competing acylation or dimerization can occur if excess coupling agents are used. Strategies include:

- Using freshly distilled DMF to minimize moisture.

- Introducing bulky protecting groups on the imidazole ring to sterically hinder side reactions.

- Optimizing reaction time (e.g., 16–24 hours) to balance conversion and degradation .

Q. How to resolve contradictions in reported synthetic conditions or analytical data?

Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent effects. Cross-validate data using multiple techniques (e.g., X-ray crystallography for solid-state structure, DOSY NMR for purity). Replicate literature procedures with exact solvent grades and equipment (e.g., argon vs. nitrogen atmospheres) .

Methodological Tables

Table 1: Key Reaction Conditions for Carboxamide Synthesis

| Parameter | Optimal Range | Reference |

|---|---|---|

| Coupling Agent | EDC/HOBt (1.5 eq each) | |

| Solvent | Anhydrous DMF | |

| Temperature | 0°C (activation), RT (reaction) | |

| Reaction Time | 16–24 hours |

Table 2: Analytical Characterization Data

| Technique | Expected Result | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.9–4.1 ppm (N-CH₃), 7.2–7.7 ppm (imidazole) | |

| HRMS | [M+H]⁺ = 139.16 (C₆H₉N₃O) | |

| Melting Point | 165–166°C (varies with purity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.